Product packaging for Methyl 2-amino-2-phenylhexanoate(Cat. No.:CAS No. 360074-85-7)

Methyl 2-amino-2-phenylhexanoate

Cat. No.: B1593270
CAS No.: 360074-85-7
M. Wt: 221.29 g/mol
InChI Key: GTGCPCXBADEBNA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-phenylhexanoate, identified by CAS number 360074-85-7, is a high-purity white to off-white powdered ester . It is characterized by the molecular formula C 13 H 19 NO 2 and has a molecular weight of 221.29 g/mol . Its structure is defined by the Canonical SMILES notation CCCCC(C1=CC=CC=C1)(C(=O)OC)N . This compound serves as a valuable fine chemical intermediate in organic synthesis and pharmaceutical research . Its structure, featuring both an amino group and an ester moiety attached to a chiral center, makes it a versatile building block for the development of more complex molecules. Research applications include its potential use in the synthesis of chiral analogues of biologically active compounds, such as leukotriene antagonists, where similar α-amino ester structures have been investigated as key synthetic precursors . The product is supplied with a typical purity of ≥99% and must be stored in a sealed container, preserved in a cool and dark environment to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B1593270 Methyl 2-amino-2-phenylhexanoate CAS No. 360074-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-phenylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGCPCXBADEBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647478
Record name Methyl 2-phenylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360074-85-7
Record name Methyl 2-phenylnorleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Rationale and Significance of Alkyl 2 Amino 2 Phenylalkanoates As Academic Subjects

Enantioselective and Stereoselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino acid derivatives. The biological activity of these molecules is often dependent on their specific stereoisomeric form. Consequently, numerous strategies have been developed to introduce chirality in a controlled manner.

The construction of enantioenriched α-amino esters is a cornerstone of modern synthetic chemistry, providing access to building blocks for peptides, pharmaceuticals, and chiral ligands. rsc.org A primary strategy involves the asymmetric N-H insertion of diazo esters, catalyzed by metal complexes, which provides a direct route to these structures. rsc.org Another powerful method is the asymmetric Strecker synthesis, which utilizes a chiral auxiliary, such as (R)-phenylglycine amide, to induce diastereoselectivity in the formation of α-amino nitriles, which are then converted to the desired amino acids. capes.gov.br Enzymatic approaches, employing transaminases, offer a green and highly selective alternative for the asymmetric synthesis of D- or L-amino acids from prochiral keto acids. mdpi.com These biocatalytic systems can achieve exceptional enantiomeric excess (>99%) and high yields. mdpi.com

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-amino esters, avoiding the use of potentially toxic or expensive metal catalysts. rsc.orgrsc.org Chiral phosphoric acids (CPAs) are particularly effective catalysts for a range of transformations. rsc.orgrsc.org One notable application is the N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines, which serves as a safe alternative to diazo compounds and provides access to α-aryl glycines with excellent enantioselectivity (up to 97% ee). rsc.org Another key organocatalytic method is the asymmetric transfer hydrogenation of α-imino esters, using a Hantzsch ester as the hydrogen source, to produce α-amino esters with high yields and enantiomeric ratios. rsc.org

These methodologies are distinguished by their operational simplicity and tolerance of various functional groups. rsc.org The table below summarizes key organocatalytic approaches.

Catalytic Method Catalyst Type Substrate Key Features Reported Enantiomeric Excess (ee)
Asymmetric N-H InsertionChiral Phosphoric Acid (CPA)α-Carbonyl Sulfoxonium YlideMetal-free; stable diazo surrogate. rsc.orgUp to 97% rsc.org
Asymmetric Transfer HydrogenationChiral Phosphoric Acid (CPA)N-PMP-α-imino esterIn-situ imine formation possible. rsc.org94–99% rsc.org
Asymmetric α-AminationCinchona Alkaloid Derivativesα-Substituted α-cyanoacetatesDirect amination of substituted substrates. nih.govGood to high nih.gov
One-Pot Epoxidation/Ring-OpeningQuinidine-derived diamineAldehydes, AnilinesMulti-step process with a single catalyst. acs.orgUp to 94% acs.org

Stereoselective reductions are fundamental for establishing the desired stereochemistry in precursors to α-amino esters. The stereochemical outcome can be directed either by the inherent chirality of the substrate or by a chiral reagent.

Reagent-controlled reduction is exemplified by the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to deliver a hydride from borane (B79455) to a prochiral ketone with high enantioselectivity. wordpress.com This method is a foundational tool in asymmetric synthesis for creating chiral secondary alcohols, which can be precursors to amino acids. wordpress.com

Substrate-controlled reduction relies on the structural features of the starting material to guide the approach of a reducing agent. For instance, the reduction of bromomethyl ketones derived from amino acids like phenylalanine and leucine (B10760876) using borohydride (B1222165) reagents leads to products with erythro stereochemistry at the newly formed carbinol center. montclair.edu Similarly, in the synthesis of complex polyoxygenated cyclohexanes, the presence of a β-hydroxy sulfone moiety creates a rigid cyclic structure that directs stereoselective carbonyl reductions. nih.gov The choice of reducing agent and the specific substitution pattern on the substrate heavily influence the selectivity of these transformations. montclair.edunih.gov

Total Synthesis Pathways for Complex Derivatives

The methodologies for synthesizing simple α-amino esters can be extended to the total synthesis of more complex, biologically active molecules. These pathways often involve multi-component reactions or tandem processes that build molecular complexity rapidly.

A notable example is the asymmetric synthesis of α-allyl-α-aryl α-amino acids through a one-step, three-component coupling of an α-iminoester, a Grignard reagent, and cinnamyl acetate (B1210297). acs.org This tandem N-alkylation/π-allylation process creates complex, enantioenriched amino acids that can be further modified, for example, through ring-closing metathesis to form proline homologues. acs.org

The following table outlines a representative pathway to a complex α-amino acid derivative.

Step Reactants Reagents/Catalyst Product Key Transformation
1α-Iminoester, Grignard Reagent (e.g., PhMgBr), Cinnamyl AcetateCopper Catalyst (CuI)α-Allyl-α-aryl α-amino acid derivativeTandem N-alkylation and π-allylation. acs.org

Furthermore, enantiocontrolled syntheses of natural products such as (-)-gabosine O and (+)-epiepoformin have been achieved using transformations of chiral [(p-tolylsulfinyl)methyl]-p-quinols. nih.gov These multi-step syntheses rely on chemo- and stereocontrolled conjugate additions and stereoselective reductions to build the complex cyclic structures from chiral precursors. nih.gov

Derivatization and Functionalization of the Hexanoate (B1226103) Backbone

Further diversification of the this compound structure can be achieved by modifying its core components. Functionalization of the hexanoate chain or the phenyl group can lead to analogues with tailored properties.

Modifying the phenyl group of phenylglycine derivatives is a common strategy to create analogues. While late-stage functionalization of the aromatic ring is possible, it is often more efficient to incorporate the desired substituents into the starting materials. For example, the Ugi three-component reaction can be performed with a variety of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 3-chlorobenzaldehyde) to directly yield α-amino acid derivatives with functionalized phenyl rings. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by varying the electronic and steric properties of the phenyl substituent.

In the context of protein chemistry, chemical modifications of amino acids with aromatic side chains, such as tyrosine, are well-established. nih.gov Reactions like diazonium couplings or palladium-catalyzed alkylations can be used, suggesting that similar strategies could be applied to smaller molecules like this compound, provided that other functional groups are suitably protected. nih.gov The synthesis of quinoline (B57606) analogues often involves building the molecule from pre-functionalized phenyl precursors, further highlighting the importance of incorporating desired modifications at an early synthetic stage. researchgate.net

Ester and Amine Group Transformations

The manipulation of ester and amine functionalities is fundamental to the synthesis and diversification of α,α-disubstituted amino acids. These transformations are often crucial for both the introduction of desired protecting groups and the final deprotection to yield the target amino acid.

A common strategy involves the use of protecting groups to prevent unwanted side reactions during synthesis. For the amine group, protectors like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are frequently employed. For instance, in the synthesis of a six-membered ring quaternary heterocyclic amino acid, the amino group of 2-amino-2-hydroxymethyl-1,3-propanediol was protected with a Cbz group. csic.es Similarly, N-Boc protection is another widely used method. csic.es

The ester group, often a methyl or ethyl ester, serves to protect the carboxylic acid functionality. Saponification, or base-mediated hydrolysis, is a standard method for cleaving these ester groups to yield the free carboxylic acid. However, this method can sometimes lead to undesired side reactions like epimerization, especially when harsh alkaline conditions are used. monash.edu To circumvent this, milder dealkylation conditions can be employed. For example, lithium iodide in refluxing ethyl acetate has been used for the cleavage of methyl esters under SN2 conditions, reportedly without causing epimerization. monash.edu

The transformation of the amine group itself is also a key synthetic tool. N-methylation, for instance, is a common modification. A widely applied method for N-methylation involves the use of sodium hydride and methyl iodide. monash.edu This technique has been used to synthesize a variety of N-methylated amino acids. monash.edu Another approach to N-alkylation involves base-mediated alkylation of N-tosyl sulfonamides. monash.edu

Precursor and Intermediate Chemistry in Synthetic Routes

A variety of starting materials can serve as precursors. For example, the synthesis of heterocyclic quaternary amino acids has utilized simple aliphatic aldehydes and ethyl cyanoacetate. csic.es In a different approach, the synthesis of an optically active lactone-derived quaternary α-amino acid started from a β-propiolactone. csic.es The classic Strecker synthesis, a well-established method for producing α-amino acids, begins with an aldehyde or ketone, which is treated with ammonia (B1221849) and cyanide. khanacademy.org The Gabriel synthesis offers another route, starting from phthalimidomalonic ester. khanacademy.org

The strategic use of intermediates is crucial for building molecular complexity. In the synthesis of a succinimide (B58015) amino acid, a key intermediate was obtained through the catalytic asymmetric amination of a succinimide derivative. csic.es Aziridines are also valuable intermediates. For instance, N-Boc-protected (R)- and (S)-2,3-diaminopropylphosphonates have been synthesized from (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates via a regiospecific ring-opening reaction. mdpi.com

The following table summarizes some key precursors and the resulting amino acid analogues:

Precursor(s)Resulting Analogue/IntermediateSynthetic Strategy
Aldehyde/Ketone, Ammonia, Cyanideα-Amino Nitrile (intermediate)Strecker Synthesis
Phthalimidomalonic Esterα-Amino AcidGabriel Synthesis
2-Amino-2-hydroxymethyl-1,3-propanediolCbz-protected six-membered ring quaternary heterocyclic amino acidProtection, Oxidation
β-PropiolactoneLactam-type 6-membered ring amino acidRing opening, Cyclization
Succinimide derivativeSuccinimide amino acidAsymmetric Amination
N-Bn-(aziridin-2-yl)methylphosphonateN-Boc-2,3-diaminopropylphosphonateAziridine Ring-Opening

Computational Chemistry and Theoretical Frameworks for Methyl 2 Amino 2 Phenylhexanoate Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 2-amino-2-phenylhexanoate, docking simulations can elucidate its potential binding modes within the active site of a target protein, offering a hypothesis for its mechanism of action at a molecular level.

The process involves placing the 3D structure of this compound (the ligand) into the binding site of a macromolecular target, such as an enzyme or receptor. A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol. Lower scores generally indicate more favorable binding.

Studies on structurally related molecules demonstrate the power of this approach. For instance, molecular docking of 2-phenyl-benzofuran-3-carboxamide derivatives against Sortase A from Staphylococcus aureus revealed key interactions necessary for inhibition. nih.gov The most potent inhibitor shared a binding pattern with the natural substrate, including hydrogen bond interactions with functional site residues like Cys184, Trp194, and Arg197. nih.gov Similarly, docking studies of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against the α-amylase enzyme identified compounds with favorable inhibitory properties, with the best-performing compound achieving a docking score of -7.43 kcal/mol. nih.gov

For this compound, a hypothetical docking study would involve:

Target Selection: Identifying a biologically relevant protein target.

Preparation: Preparing the 3D structures of both the ligand and the protein, ensuring correct protonation states and removing any artifacts.

Simulation: Using software like AutoDock Vina to perform the docking calculations.

Analysis: Analyzing the resulting binding poses and scores to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenyl ring of the ligand and aromatic residues in the protein's active site.

The insights gained could guide the design of new analogs with improved potency and selectivity.

Table 1: Example Molecular Docking Data from Studies on Analogous Compound Classes
Compound ClassProtein TargetTop Docking Score (kcal/mol)Key Interacting ResiduesReference
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-Amylase-7.43Trp58, Trp59, Tyr62, Gln63, Asp197, His299 nih.gov
2-Phenyl-benzofuran-3-carboxamide derivativesSortase A (Srt A)N/A (IC50 = 30.8μM)Cys184, Trp194, Arg197 nih.gov
2-Aminothiazole derivativesNADPH Oxidase-6.64Ile155, Gly156, Ser157, Ile160, Cys242 researchgate.net

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a rotatable butyl chain and phenyl group, understanding its conformational preferences is crucial. The presence of a quaternary α-carbon severely restricts the conformational freedom of the molecule's backbone.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are used to explore the potential energy surface of the molecule. This allows for the identification of low-energy, stable conformations (rotamers) and the energy barriers between them.

Research on α,α-disubstituted amino acids, the class to which this compound belongs, has shown that the nature of the α-substituents dramatically influences conformational preferences.

Peptides containing α-methylated α,α-disubstituted amino acids tend to form 3(10)-helical structures . researchgate.net

In contrast, peptides with bulkier α-ethylated α,α-disubstituted amino acids often adopt a fully extended C5-conformation . researchgate.net

Given that this compound has a butyl group and a phenyl group at the α-carbon, its conformational landscape would be complex. A theoretical study would calculate the torsional angles (phi, ψ) of the backbone to predict its preferred secondary structure when incorporated into a peptide chain. Such analysis, often complemented by experimental data from NMR or X-ray crystallography, is fundamental for understanding how this amino acid ester might influence the three-dimensional structure of larger molecules. nii.ac.jprsc.org

Table 2: Preferred Conformations in α,α-Disubstituted Amino Acid Oligopeptides
α,α-Disubstituted Amino Acid TypePreferred ConformationReference
α-Methylated (e.g., Aib)3(10)-Helix researchgate.net
α-EthylatedFully extended C5-conformation researchgate.net
(S,S)-Ac5cdOM (chiral cyclic)α-Helix rsc.org

Mechanistic Insights into Organic Reactions via Computational Studies

Computational chemistry provides powerful tools to investigate the mechanisms of organic reactions at a molecular level. For this compound, this could involve studying its synthesis, hydrolysis, or other transformations. Using methods like DFT, researchers can map out entire reaction pathways, calculating the energies of reactants, products, intermediates, and transition states.

A key reaction for this compound is the aminolysis of the ester group. Computational studies on the aminolysis of a model compound, methyl formate (B1220265) with ammonia (B1221849), have shown that the reaction can proceed through different mechanistic pathways: a concerted mechanism or a stepwise addition-elimination mechanism. nih.gov Furthermore, these studies revealed that the presence of a second ammonia molecule acting as a general base catalyst significantly lowers the activation energy, favoring the stepwise mechanism. nih.gov

A computational investigation into a reaction involving this compound would likely explore:

Reaction Pathways: Determining whether the reaction is concerted or stepwise.

Transition State Analysis: Identifying the structure and energy of the highest energy point along the reaction coordinate, which determines the reaction rate.

Solvent and Catalyst Effects: Modeling the reaction in different solvent environments or with potential catalysts to understand their influence on the reaction mechanism and energetics.

Such studies provide a detailed picture of the reaction dynamics that is often inaccessible through experimental means alone. rsc.orgresearchgate.net

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, QSAR models could be developed to predict its potential efficacy or other properties, such as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

A 3D-QSAR study involves aligning a set of structurally related molecules and correlating their 3D properties (steric and electrostatic fields) with their known biological activities. nih.gov This generates a model that can predict the activity of new, untested compounds.

Another aspect of predictive modeling is the assessment of "drug-likeness," often using rules like Lipinski's Rule of Five. nih.gov These rules evaluate physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess whether a compound is likely to be an orally active drug. A computational analysis of this compound would calculate these properties to predict its potential as a drug candidate.

Pharmacophore Model Development

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are crucial tools in drug discovery, used for virtual screening of large compound libraries to identify new potential hits. dovepress.com

A pharmacophore model for a ligand like this compound would be defined by a specific 3D arrangement of features, such as:

Hydrophobic centers: Corresponding to the phenyl ring and the butyl chain.

Hydrogen Bond Acceptors: The carbonyl oxygen of the ester.

Hydrogen Bond Donors: The hydrogens of the primary amine group.

Aromatic Ring: The phenyl group.

These models can be generated using two main approaches: ligand-based or structure-based. dovepress.com Ligand-based methods derive the pharmacophore from a set of known active molecules, while structure-based methods identify key interaction points from the 3D structure of the ligand-protein complex. Given the flexibility of the butyl chain in this compound, developing a robust pharmacophore model would require careful consideration of the molecule's accessible conformations. wustl.edu The resulting model serves as a 3D query to find other molecules that share the same essential features for biological activity. nih.gov

Advanced Analytical Methodologies for Research on Methyl 2 Amino 2 Phenylhexanoate

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for elucidating the molecular architecture of Methyl 2-amino-2-phenylhexanoate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, revealing detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. researchgate.net It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would be used to identify all non-exchangeable protons and their neighboring environments. The spectrum would exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, the protons of the methyl ester, and the protons of the n-butyl chain. The amino group protons would likely appear as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O). researchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the definitive assignment of the carbonyl carbon of the ester, the quaternary α-carbon, the carbons of the phenyl ring, the methyl ester carbon, and the four distinct carbons of the butyl side chain. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of similar structures.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H 7.20 - 7.50 (m, 5H) 127.0 - 145.0
NH₂ 1.50 - 2.50 (br s, 2H) N/A
O-CH₃ (Ester) ~3.70 (s, 3H) ~52.0
α-C N/A ~60.0
β-CH₂ 1.80 - 2.00 (m, 2H) ~36.0
γ-CH₂ 1.20 - 1.40 (m, 2H) ~26.0
δ-CH₂ 1.10 - 1.30 (m, 2H) ~22.0
ε-CH₃ ~0.85 (t, 3H) ~14.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the precise molecular weight of a compound and can offer structural clues based on its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₉NO₂, corresponding to a molar mass of approximately 221.3 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed, confirming the compound's molecular weight. Further fragmentation would likely occur through characteristic pathways for amino acid esters. Common fragmentation patterns could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), and cleavage of the butyl side chain. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com Specific bonds vibrate at characteristic frequencies when they absorb IR radiation.

The IR spectrum of this compound would display several key absorption bands that confirm its structure:

N-H Stretching: The amino group (NH₂) would typically show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain and methyl ester appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the range of 1730-1750 cm⁻¹. masterorganicchemistry.com

C=C Stretching: Aromatic C=C bond vibrations from the phenyl ring would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O single bond of the ester group would produce a strong band in the 1000-1300 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amino (R-NH₂) N-H Stretch 3300 - 3500
Ester (R-COOR') C=O Stretch 1730 - 1750
Aromatic Ring C=C Stretch 1450 - 1600
Ester (R-COOR') C-O Stretch 1000 - 1300

Optical Rotation and Circular Dichroism for Chiral Purity Assessment

This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images called enantiomers. Optical rotation and circular dichroism (CD) are chiroptical techniques used to analyze chiral molecules.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. A pure enantiomer will have a specific rotation value, while a racemic mixture (50:50 of each enantiomer) will exhibit no optical rotation. Measuring the specific rotation is a classic method for assessing the enantiomeric purity of a sample. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov Chiral molecules absorb these two types of light differently, resulting in a CD spectrum. The CD spectra of two enantiomers are mirror images of each other. This technique can be used to determine the absolute configuration of a molecule by comparing its experimental spectrum to theoretically calculated spectra and to assess enantiomeric excess.

Chromatographic Separation and Purity Determination

Chromatography is essential for separating the components of a mixture and determining the purity of a compound. For chiral molecules like this compound, specialized chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

To separate the two enantiomers (R and S forms) of this compound, a specialized form of HPLC known as Chiral HPLC is necessary. nih.gov This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is itself an enantiomerically pure substance that interacts diastereomerically with the enantiomers of the analyte. These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. researchgate.netphenomenex.com The relative area of these two peaks can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee) of the sample, providing a precise measure of its chiral purity.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of amino acid esters like this compound is challenging due to the high polarity of the primary amino group, which can lead to poor peak shape and thermal instability. sigmaaldrich.com To overcome these limitations, derivatization is employed to convert the polar amino group into a less polar, more volatile, and thermally stable moiety. sigmaaldrich.comresearchgate.net

The primary target for derivatization in this compound is the active hydrogen on its primary amine. Common derivatization techniques include acylation and silylation. researchgate.net

Acylation: This involves reacting the amino group with an acylating agent, such as an acid anhydride (B1165640). Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) are frequently used. researchgate.net These reagents introduce fluorinated groups, which significantly enhance the compound's volatility and sensitivity for detection by an electron capture detector (ECD) or mass spectrometry (MS). mdpi.com For instance, a two-step derivatization is common for amino acids where the carboxylic acid is first esterified (in this case, already a methyl ester), followed by acylation of the amino group. mdpi.comnih.govresearchgate.net

Silylation: This is another widely used technique where active hydrogens are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com A reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form a TBDMS derivative. TBDMS derivatives are known to be more stable against hydrolysis compared to TMS derivatives. sigmaaldrich.com

Once derivatized, the resulting volatile compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). The mass spectrometer provides crucial structural information based on the fragmentation pattern of the derivative, allowing for confident identification. sigmaaldrich.com For example, TBDMS derivatives often show characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups, which aids in spectral interpretation. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC Analysis of Amines

Derivatization ReagentAbbreviationTarget Functional GroupDerivative FormedKey Advantages
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-NH2, -OH, -SHtert-butyldimethylsilyl (TBDMS)Forms stable derivatives, less moisture sensitive. sigmaaldrich.com
Pentafluoropropionic AnhydridePFPA-NH2, -OHPentafluoropropionyl (PFP)Increases volatility and electron capture response. researchgate.netmdpi.com
Heptafluorobutyric AnhydrideHFBA-NH2, -OHHeptafluorobutyryl (HFB)Highly volatile derivatives, excellent for ECD detection. researchgate.net
Methyl ChloroformateMCF-NH2, -OH, -COOHMethoxycarbonylRapid reaction at room temperature, can be done in aqueous phase. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. youtube.comifsc.edu.br It is particularly useful for tracking the synthesis of this compound from its precursors, for example, the esterification of 2-amino-2-phenylhexanoic acid.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (a solvent or solvent mixture). ifsc.edu.briitg.ac.in To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto the TLC plate alongside spots of the starting material(s) and, if available, the pure product as controls. youtube.com

The plate is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. rsc.org Generally, less polar compounds travel further up the plate (higher Retention factor, Rf value), while more polar compounds interact more strongly with the polar silica gel and travel shorter distances (lower Rf value). rsc.org

For a reaction converting a starting amino acid to its methyl ester, the product (this compound) is less polar than the starting zwitterionic amino acid. Therefore, the product spot will have a higher Rf value than the starting material spot. The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. youtube.com

Since amino acids and their esters are typically colorless, a visualizing agent is required. ifsc.edu.br A common choice is a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a characteristic purple or yellow color upon heating. iitg.ac.in This allows for easy detection of both the starting amino acid and the product ester. One potential issue when analyzing amino acid esters on silica TLC plates is the risk of hydrolysis of the ester back to the carboxylic acid, especially when using acidic mobile phases like butanol-acetic acid-water systems. chromforum.org This can be misinterpreted as unreacted starting material. Therefore, the choice of a suitable, less harsh mobile phase is important.

Table 2: Illustrative Data for TLC Monitoring of an Esterification Reaction

Time (hours)SpotRf ValueObservation
0Starting Material (Amino Acid)0.25Intense spot corresponding to the starting material.
0Reaction Mixture0.25A single, intense spot identical to the starting material.
2Reaction Mixture0.25 (faint), 0.60 (strong)A faint spot for the starting material and a strong new spot for the product appear.
4Reaction Mixture0.60The starting material spot has completely disappeared, only the product spot is visible.
-Product (Amino Ester)0.60Single spot corresponding to the purified product.

Quantitative Analysis in Complex Biological and Chemical Matrices

Quantitative analysis of this compound in complex matrices, such as biological fluids (e.g., plasma, urine) or chemical process samples, requires highly sensitive and selective analytical methods to ensure accuracy and precision. nih.gov The complexity of these matrices, which contain numerous potentially interfering substances, presents a significant challenge known as the "matrix effect." nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high specificity and sensitivity, often allowing for direct analysis without derivatization. nih.govthermofisher.com

A typical LC-MS/MS method for quantifying an amino acid ester in a biological matrix like plasma involves several key steps:

Sample Preparation: The primary goal is to remove proteins and other macromolecules that can interfere with the analysis. This is commonly achieved through protein precipitation by adding a solvent like acetonitrile (B52724) or an acid like sulfosalicylic acid, followed by centrifugation. thermofisher.comrestek.com

Internal Standard: To correct for matrix effects and variations in sample processing and instrument response, a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing ¹³C or ¹⁵N) is added to the sample at the beginning of the preparation process. nih.govnih.gov

Chromatographic Separation: The prepared sample is injected into an LC system. A suitable column, such as a reversed-phase C18 or a hydrophilic interaction chromatography (HILIC) column, is used to separate the target analyte from other components in the sample extract. nih.govnih.gov

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from co-eluting matrix components. nih.gov

For chemical matrices, such as monitoring the concentration of the compound in a reaction mixture or a wastewater stream, the sample preparation might be simpler, potentially involving only dilution with a suitable solvent before LC-MS/MS or GC-MS analysis. If GC-MS is used, the derivatization procedures described in section 5.2.2 are necessary prior to analysis. mdpi.com

Method validation is crucial to demonstrate that the analytical procedure is reliable for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and stability. nih.gov

Table 3: Representative Validation Parameters for a Quantitative LC-MS/MS Method

ParameterTypical Acceptance CriteriaExample Value
Linearity (Coefficient of Determination, R²)> 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 105 ng/mL
Accuracy (% Bias)Within ±15% of nominal value (±20% at LLOQ)-5.2%
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)7.8%
RecoveryConsistent and reproducible92%

Research Applications and Future Directions in Methyl 2 Amino 2 Phenylhexanoate Chemistry

Role as Synthetic Building Blocks for Natural Products and Medicinal Compounds

Methyl 2-amino-2-phenylhexanoate serves as a valuable starting material, or synthetic building block, for creating more complex molecules, including those found in nature and those with medicinal properties. Its specific chemical structure allows for the construction of diverse molecular frameworks.

One key application lies in the synthesis of alkaloids, a class of naturally occurring compounds often exhibiting significant biological activity. For instance, the core structure of this compound can be elaborated to form the tricyclic core of minovincine and the bridged structure of aspidofractine. nih.gov This is achieved through a series of chemical reactions, including a Robinson annulation to construct a key cyclohexenone intermediate. nih.gov Similarly, its structural elements are amenable to transformations leading to the pentacyclic structure of lucidumone. nih.gov The ability to construct such intricate molecular architectures highlights the utility of this compound in the field of total synthesis, where chemists aim to replicate complex natural products in the laboratory. nih.gov

Beyond natural products, this chemical scaffold is instrumental in creating analogs of existing drugs and exploring new chemical space for medicinal chemistry. nih.gov For example, derivatives of amino acetophenones, which share structural similarities with this compound, are used to synthesize analogs of flavones, coumarins, chalcones, and aurones, all of which are classes of compounds frequently investigated as leads in drug discovery. mdpi.com

Development of Novel Therapeutic Agents Based on its Core Structure

The core structure of this compound is a promising scaffold for the development of new therapeutic agents. organic-chemistry.org Its inherent properties can be modified through chemical synthesis to create a variety of compounds with the potential to treat a range of diseases.

A significant area of investigation is in the development of agents targeting the central nervous system. Specifically, derivatives of this compound have been explored as competitive N-methyl-D-aspartic acid (NMDA) receptor antagonists. nih.gov The NMDA receptor is implicated in a variety of neurological processes, and its modulation is a target for treating conditions like epilepsy and neurodegenerative diseases. Research has shown that the spatial arrangement of functional groups on the phenyl ring is critical for binding affinity to the NMDA receptor. nih.gov For example, compounds such as 4-(phosphonomethyl)-phenylglycine and 3-(phosphonomethyl)phenylalanine, which are structurally related to this compound, have demonstrated significant receptor-binding affinity and antagonist activity. nih.gov

Furthermore, the amino acid portion of the molecule provides a handle for creating peptidomimetics, which are compounds that mimic the structure and function of peptides. organic-chemistry.org By incorporating this non-natural amino acid into peptide sequences, researchers can create molecules with enhanced stability and biological activity. organic-chemistry.org This approach is particularly relevant for developing drugs that can resist enzymatic degradation in the body. organic-chemistry.org

The versatility of the scaffold is also evident in its use for creating inhibitors of enzymes like monoamine oxidase (MAO). nih.gov MAO inhibitors are used in the treatment of depression and Parkinson's disease. By modifying the core structure with different chemical groups, researchers have been able to synthesize compounds with high potency and selectivity for the MAO-B isoform. nih.gov

Methodological Advancements in Asymmetric Synthesis and Catalysis

The synthesis of specific stereoisomers (enantiomers) of this compound and its derivatives is crucial, as different enantiomers can have vastly different biological activities. This has driven advancements in asymmetric synthesis and catalysis.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the starting material to guide the reaction towards the desired stereochemical outcome. For instance, chiral amines derived from amino acids like phenylalanine have been used to synthesize chiral aldehydes with high enantiomeric excess. uoa.gr

Another powerful technique is the use of chiral catalysts. These catalysts, present in small amounts, can direct a reaction to produce a large amount of a single enantiomer. For example, the alkylation of Ni(II) complexes containing a chiral ligand has been used to synthesize fluorinated amino acids with high enantiomeric and diastereomeric purity. nih.gov The chiral ligand effectively blocks one face of the complex, forcing the incoming reactant to approach from the other side. nih.gov

Catalytic methods are also employed to construct the core heterocyclic structures found in many biologically active compounds. For example, the synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones, which are present in many pharmaceuticals, can be achieved through various catalytic strategies. mdpi.com These include the direct carbonylation of diamines and the diamination of olefins, often using transition metal catalysts like palladium. mdpi.com

Exploration of Undiscovered Biological Targets and Pathways

While research has identified several biological targets for derivatives of this compound, there is a vast and largely unexplored landscape of potential molecular interactions and biological pathways. The structural diversity that can be generated from this core scaffold makes it an ideal starting point for high-throughput screening campaigns to identify new biological activities.

High-throughput screening involves testing a large library of compounds against a variety of biological assays to identify "hits"—compounds that exhibit a desired effect. For example, a screen of 32,000 small molecules identified a family of compounds that selectively inhibit the growth of cancer cells resistant to the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). nih.gov This suggests that derivatives of this compound could be developed to treat or prevent certain types of gastrointestinal tumors. nih.gov

The exploration of new biological targets also involves studying the effects of these compounds on various cellular processes. For instance, some derivatives have been found to possess antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.net Further investigation into the mechanism of action of these compounds could reveal novel antimicrobial targets and pathways.

Integration of Experimental and Computational Approaches in Chemical and Drug Design

The design and development of new drugs based on the this compound scaffold is increasingly reliant on the integration of experimental and computational methods. mdpi.com This synergistic approach accelerates the drug discovery process by allowing for more rational and targeted design of new molecules. researchgate.net

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict how a molecule will interact with a biological target and what its activity is likely to be. nih.govmdpi.com Molecular docking simulates the binding of a ligand to a receptor, providing insights into the key interactions that stabilize the complex. nih.gov QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. mdpi.comnih.gov

These computational predictions are then used to guide experimental work. For example, in silico screening can be used to prioritize a smaller, more manageable set of compounds for synthesis and biological testing. nih.gov The experimental results, in turn, are used to refine and improve the computational models, creating an iterative cycle of design, synthesis, and testing. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for Methyl 2-amino-2-phenylhexanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 2-amino-2-phenylhexanoic acid using methanol under acidic catalysis. Key variables include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (e.g., 1:5 molar ratio of acid to methanol). Alternative routes may employ protecting groups for the amino functionality to prevent side reactions during esterification. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product. Structural analogs, such as methyl 2-amino-2-(4-fluorophenyl)acetate, highlight the importance of optimizing pH and solvent polarity to suppress racemization .

Q. What spectroscopic methods are used to confirm the structure of this compound, and what key signals indicate successful synthesis?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : A singlet at δ ~3.6–3.8 ppm (ester methyl group), a multiplet at δ ~7.2–7.4 ppm (phenyl protons), and a broad singlet at δ ~1.5–2.0 ppm (hexanoate chain CH₂ groups).
  • ¹³C NMR : A carbonyl signal at ~170–175 ppm (ester C=O), and signals for the phenyl carbons at ~125–140 ppm.
  • IR : Strong absorption at ~1730 cm⁻¹ (ester C=O stretch) and ~3350 cm⁻¹ (N-H stretch).
  • LC-MS : Molecular ion peak at m/z 221.3 ([M+H]⁺, C₁₃H₂₀NO₂⁺).
    Comparative studies of similar esters, such as methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate, emphasize the need for deuterated solvents (e.g., DMSO-d₆) to resolve amino proton signals .

Q. How does the presence of the hexanoate chain influence the compound’s solubility and reactivity in comparison to shorter-chain analogs?

  • Methodological Answer : The hexanoate chain enhances lipophilicity, improving membrane permeability in biological assays. However, it may reduce solubility in polar solvents (e.g., water), necessitating the use of DMSO or ethanol for in vitro studies. Reactivity studies on analogs like methyl 2-phenylacetoacetate suggest that steric hindrance from the hexanoate chain could slow nucleophilic attacks at the ester carbonyl, requiring harsher conditions (e.g., NaOH/EtOH reflux) for hydrolysis .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral Auxiliaries : Use (R)- or (S)-α-methoxyphenylacetic acid derivatives to induce asymmetry during esterification .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in organic solvents can selectively hydrolyze one enantiomer.
  • HPLC with Chiral Columns : Employ amylose- or cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis.
    Studies on methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate demonstrate that temperature control (<25°C) minimizes racemization during purification .

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from:

  • Purity Variations : Validate compound purity via HPLC (>98%) and quantify impurities (e.g., residual solvents) using GC-MS.
  • Assay Conditions : Standardize in vitro protocols (e.g., cell lines, incubation time) and include positive controls (e.g., known enzyme inhibitors).
  • Structural Confirmation : Re-analyze archived samples with 2D NMR (COSY, HSQC) to rule out degradation or isomerization.
    Comparative analyses of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride highlight batch-to-batch variability as a key factor .

Q. What experimental designs are recommended to study the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • In Vitro Hepatic Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes.
  • CYP Enzyme Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Data Triangulation : Cross-validate results with in silico predictions (e.g., SwissADME) and in vivo rodent studies.
    Methodological rigor from studies on phenylalanine derivatives underscores the need for triplicate runs and statistical validation (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.